molecular formula C16H18ClF2NO B2994082 (1-(4-Chlorophenyl)cyclopentyl)(3-(difluoromethyl)azetidin-1-yl)methanone CAS No. 2320147-05-3

(1-(4-Chlorophenyl)cyclopentyl)(3-(difluoromethyl)azetidin-1-yl)methanone

Cat. No. B2994082
CAS RN: 2320147-05-3
M. Wt: 313.77
InChI Key: LQTGPGLOIWIMKL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(1-(4-Chlorophenyl)cyclopentyl)(3-(difluoromethyl)azetidin-1-yl)methanone is a synthetic compound that belongs to the class of research chemicals known as designer drugs. It is also known by the street name of CHP-250. This compound has gained attention in the scientific community due to its potential use in various research applications.

Mechanism of Action

The mechanism of action of (1-(4-Chlorophenyl)cyclopentyl)(3-(difluoromethyl)azetidin-1-yl)methanone involves the inhibition of dopamine reuptake through binding to the dopamine transporter. This leads to an increase in dopamine levels in the brain, which can have various effects on behavior and cognition.
Biochemical and Physiological Effects:
The biochemical and physiological effects of (1-(4-Chlorophenyl)cyclopentyl)(3-(difluoromethyl)azetidin-1-yl)methanone are still being studied. However, it has been shown to have effects on dopamine levels in the brain, which can lead to changes in behavior and cognition.

Advantages and Limitations for Lab Experiments

One advantage of using (1-(4-Chlorophenyl)cyclopentyl)(3-(difluoromethyl)azetidin-1-yl)methanone in lab experiments is its ability to selectively target the dopamine transporter, which makes it useful in studying dopamine-related disorders. However, one limitation is that the compound is still relatively new and its effects on the brain and behavior are not fully understood.

Future Directions

There are several future directions for research involving (1-(4-Chlorophenyl)cyclopentyl)(3-(difluoromethyl)azetidin-1-yl)methanone. One direction is to study its effects on other neurotransmitter systems in the brain, such as the serotonin and norepinephrine systems. Another direction is to investigate its potential therapeutic applications in the treatment of dopamine-related disorders. Additionally, further research is needed to fully understand the biochemical and physiological effects of the compound.

Synthesis Methods

The synthesis of (1-(4-Chlorophenyl)cyclopentyl)(3-(difluoromethyl)azetidin-1-yl)methanone involves the reaction of 4-chlorobenzyl cyanide with cyclopentyl magnesium bromide, followed by reaction with difluoromethyl azetidine and then subsequent reduction of the nitrile group to form the final product.

Scientific Research Applications

(1-(4-Chlorophenyl)cyclopentyl)(3-(difluoromethyl)azetidin-1-yl)methanone has been found to have potential applications in scientific research, particularly in the field of neuroscience. This compound has been shown to have an affinity for the dopamine transporter, which is a protein that plays a key role in the regulation of dopamine levels in the brain. This property of the compound makes it useful in the study of dopamine-related disorders such as Parkinson's disease and schizophrenia.

properties

IUPAC Name

[1-(4-chlorophenyl)cyclopentyl]-[3-(difluoromethyl)azetidin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18ClF2NO/c17-13-5-3-12(4-6-13)16(7-1-2-8-16)15(21)20-9-11(10-20)14(18)19/h3-6,11,14H,1-2,7-10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LQTGPGLOIWIMKL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)(C2=CC=C(C=C2)Cl)C(=O)N3CC(C3)C(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18ClF2NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

313.77 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(1-(4-Chlorophenyl)cyclopentyl)(3-(difluoromethyl)azetidin-1-yl)methanone

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